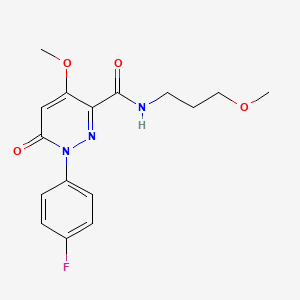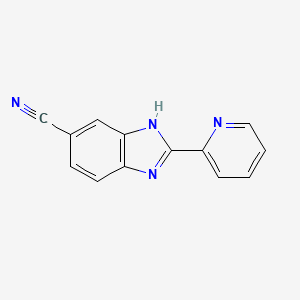methanone CAS No. 439109-00-9](/img/structure/B2531047.png)
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-methylphenyl)methanone, or 1-CFMT, is a synthetic compound of interest to the scientific community. It has a variety of applications in the fields of organic chemistry, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Synthesis Methodologies :
- A catalyst- and solvent-free synthesis approach was developed for the regioselective synthesis of heterocyclic amides from N-acylation. This method involves a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlighting an efficient pathway for creating similar compounds (Moreno-Fuquen et al., 2019).
Crystal Structure and Antitumor Activity :
- The crystal structure and antitumor activities of similar compounds have been studied, indicating distinct inhibition on the proliferation of various cancer cell lines. This suggests the potential application of the compound in oncological research (Zhi-hua Tang & Fu, 2018).
Isostructural Synthesis :
- The compound has been involved in the synthesis of isostructural materials, where the molecule is essentially planar apart from one of the fluorophenyl groups. This finding is significant for understanding the structural and conformational properties of such compounds (Kariuki et al., 2021).
DFT Calculations and Theoretical Studies :
- Theoretical studies, including density functional theory (DFT) calculations, have been carried out on similar compounds to understand the prototropy process and molecular interactions. This theoretical perspective is essential for predicting and analyzing the reactivity and stability of such compounds in various chemical environments (Moreno-Fuquen et al., 2019).
Antimicrobial Properties :
- Compounds with structural similarities have been evaluated for their antimicrobial activity against human pathogenic bacteria, indicating the potential use of such compounds in pharmaceutical and biomedical applications (Nagaraj, Srinivas & Rao, 2018).
The specific compound, 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone, has not been directly studied in the papers referenced, but the methodologies, structural analyses, and properties of structurally related compounds provide insight into potential research applications and properties that might be expected for this compound as well. The structural similarities suggest that it might exhibit similar chemical behavior, offering a starting point for more targeted research in fields such as drug design, materials science, and chemical synthesis.
Propriétés
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c1-10-2-4-11(5-3-10)16(22)15-9-21(20-19-15)12-6-7-14(18)13(17)8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQJQTCTWZXIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

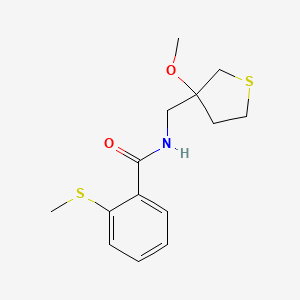
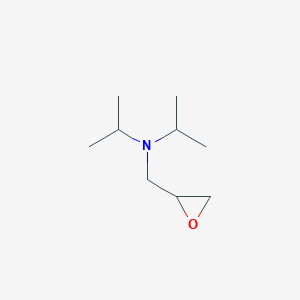
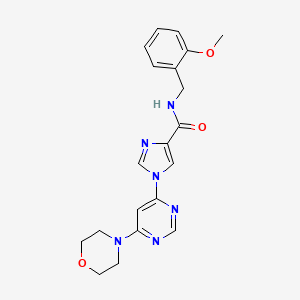
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)
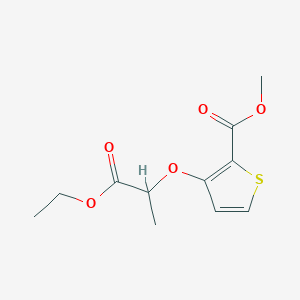
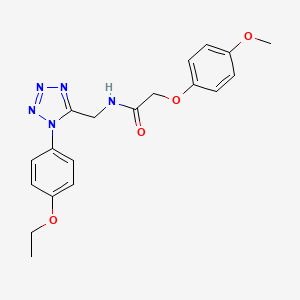
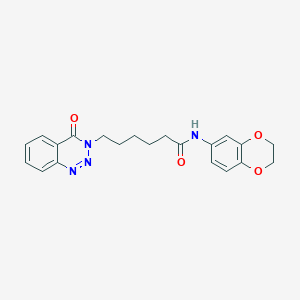
![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)
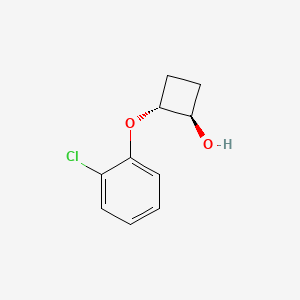
![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)
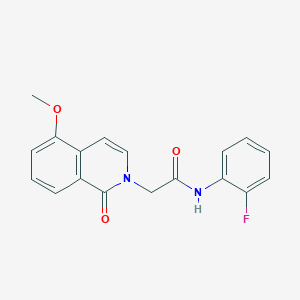
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)
